![molecular formula C16H13ClN4O2 B4424491 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyridinylpropanamide](/img/structure/B4424491.png)
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyridinylpropanamide
Overview
Description
This analysis delves into a specific compound within the class of 1,3,4-oxadiazoles, noted for their diverse biological activities and applications in material science. The focus is on a derivative characterized by a 4-chlorophenyl group and a pyridinyl substituent, which could influence its chemical behavior and physical properties significantly.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves cyclization reactions of appropriate precursors. For similar compounds, the synthesis pathway might include steps such as the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclodehydration to form the oxadiazole ring. This process typically requires precise conditions to ensure the formation of the desired product with high purity and yield.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including our compound of interest, can be elucidated using techniques like X-ray crystallography and NMR spectroscopy. These methods provide insight into the arrangement of atoms, the geometry of the molecule, and the electronic environment, which are crucial for understanding its reactivity and interactions with biological targets.
Chemical Reactions and Properties
1,3,4-Oxadiazoles are known for their stability and reactivity under various conditions. The presence of a 4-chlorophenyl group and a pyridinyl substituent in our compound could affect its nucleophilic and electrophilic properties, influencing reactions such as substitution, addition, or further ring transformations. These chemical behaviors are essential for modifying the compound for specific applications or for understanding its mechanism of action in biological systems.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular structure of the compound. For instance, the substituents on the oxadiazole ring can affect the compound's solubility in organic solvents or water, which is vital for its application in drug formulation or material science.
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity towards various reagents are determined by the functional groups present in the molecule. The pyridinyl group, for instance, might impart basic characteristics to the compound, affecting its interactions with acids or other electrophiles. Understanding these properties is crucial for the compound's application in chemical synthesis or as a potential pharmaceutical agent.
For detailed references and further reading on related compounds and their characteristics, the following sources provide a wealth of information on synthesis, structure, and properties:
- Synthesis and characterization of 1,3,4-oxadiazole derivatives: (Şahin et al., 2012), (Ge et al., 2014).
- Investigation on molecular structure and properties: (Ma et al., 2018), (Rehman et al., 2018).
Future Directions
Oxadiazole derivatives, such as this compound, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research could involve further exploration of the biological activity of this compound, potentially leading to the development of new therapeutic agents .
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, which this compound is a part of, have been reported to exhibit a broad spectrum of biological activities .
Biochemical Pathways
It’s worth noting that compounds with the 1,2,4-oxadiazole moiety have been found to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with the 1,2,4-oxadiazol-5-yl moiety have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-12-6-4-11(5-7-12)16-20-15(23-21-16)9-8-14(22)19-13-3-1-2-10-18-13/h1-7,10H,8-9H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJKVKRVXRRBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



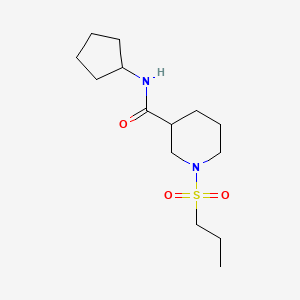
![11-[(4-methoxyphenyl)sulfonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4424421.png)
![3-{5-[(2-chloro-4-fluorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B4424429.png)
![4-cyano-2-fluoro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4424443.png)
![N-methyl-2-(2-oxo-1-pyrrolidinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B4424451.png)
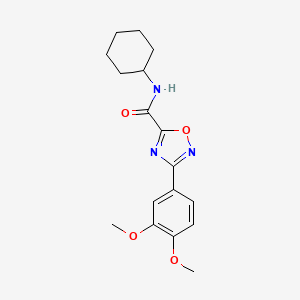
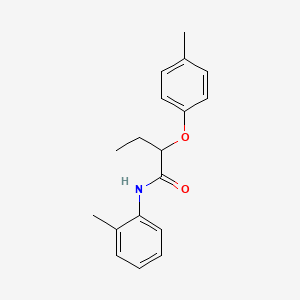
![methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate](/img/structure/B4424472.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4424473.png)
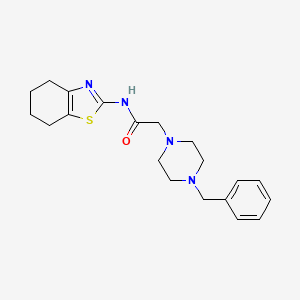
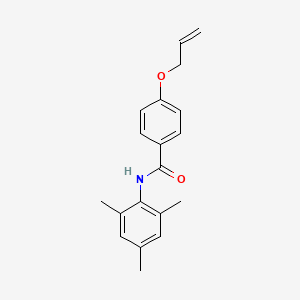
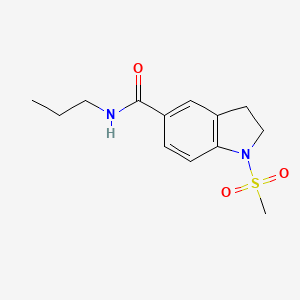
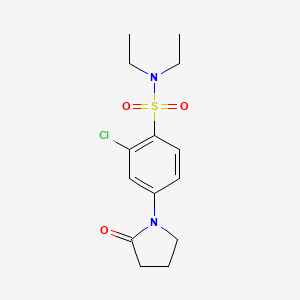
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4424516.png)